molecular formula C23H26ClN5O3 B11262853 3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11262853
M. Wt: 455.9 g/mol
InChI Key: QDKVUEKJZUCGFH-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the triazoloazepine core through cyclization reactions.

    Step 2: Introduction of the chlorophenyl and dimethoxyphenyl groups via substitution reactions.

    Step 3: Coupling of the urea moiety with the triazoloazepine intermediate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of enzyme activity.

    Receptor Interaction: Modulation of receptor signaling pathways.

    Cellular Pathways: Influence on cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)UREA: A related compound with similar structural features.

    1-(3,4-DIMETHOXYPHENYL)-3-(4-CHLOROPHENYL)UREA: Another urea derivative with comparable properties.

Uniqueness

1-(3-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is unique due to its specific combination of functional groups and the triazoloazepine core, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H26ClN5O3

Molecular Weight

455.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C23H26ClN5O3/c1-31-19-11-10-18(14-20(19)32-2)29(23(30)25-17-8-6-7-16(24)13-17)15-22-27-26-21-9-4-3-5-12-28(21)22/h6-8,10-11,13-14H,3-5,9,12,15H2,1-2H3,(H,25,30)

InChI Key

QDKVUEKJZUCGFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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